N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Physicochemical profiling Oxidation state SAR Solubility differentiation

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 941930-97-8) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry known for broad-spectrum bioactivity including anticancer, antibacterial, and enzyme-inhibitory properties. The compound features a 2-chlorophenyl substituent at the oxadiazole C-5 position and a 4-methylsulfonylphenyl acetamide side chain at the C-2 amino position (molecular formula C₁₇H₁₄ClN₃O₄S, MW 391.83).

Molecular Formula C17H14ClN3O4S
Molecular Weight 391.83
CAS No. 941930-97-8
Cat. No. B2373936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
CAS941930-97-8
Molecular FormulaC17H14ClN3O4S
Molecular Weight391.83
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C17H14ClN3O4S/c1-26(23,24)12-8-6-11(7-9-12)10-15(22)19-17-21-20-16(25-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22)
InChIKeyXJRFYCLYGNHFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 941930-97-8): Chemical Profile and Structural Context for Procurement


N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 941930-97-8) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry known for broad-spectrum bioactivity including anticancer, antibacterial, and enzyme-inhibitory properties [1]. The compound features a 2-chlorophenyl substituent at the oxadiazole C-5 position and a 4-methylsulfonylphenyl acetamide side chain at the C-2 amino position (molecular formula C₁₇H₁₄ClN₃O₄S, MW 391.83). The 1,3,4-oxadiazole core functions as a bioisostere of amides and esters, conferring enhanced metabolic stability and hydrogen-bonding capacity [2]. The methylsulfonyl (–SO₂CH₃) group is a strong electron-withdrawing moiety that elevates the oxidation state of sulfur compared to the methylsulfanyl (–SCH₃) analogs, directly impacting molecular polarity, solubility, and target-binding interactions [3].

Screening workflow Antibacterial screening for sulfone-oxadiazole chemotype expansion
Profiling context Enzyme inhibition selectivity mapping with ortho-Cl pharmacophore
Matched-pair study Physicochemical comparison (SO₂CH₃ vs SCH₃) for oxidation-state SAR

Why N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide Cannot Be Replaced by General In-Class Oxadiazole Analogs


Within the 1,3,4-oxadiazole acetamide family, the combination of substitution pattern, oxidation state, and regiochemistry is a critical determinant of biological selectivity and potency, precluding casual interchange with structural neighbors [1]. Three structural features confer non-fungible identity to CAS 941930-97-8: (i) the ortho-chloro orientation on the phenyl ring at the oxadiazole C-5, which alters the dihedral angle and electronic distribution compared to para-chloro or unsubstituted analogs, directly influencing target binding [2]; (ii) the fully oxidized methylsulfonyl (–SO₂CH₃) terminus, which imparts greater polarity and hydrogen-bond acceptor capacity than the methylsulfanyl (–SCH₃) variant found in CAS 941930-28-5, translating to differences in solubility, permeability, and off-rate kinetics [3]; and (iii) the direct acetamide linker connecting the oxadiazole 2-amino position to the 4-methylsulfonylphenyl moiety, which positions the sulfonyl group at a defined distance from the heterocyclic core—a spatial arrangement not preserved in analogs with sulfanyl, thiophene, or benzenesulfonyl connectors. These cumulative differences mean that even compounds sharing the oxadiazole-acetamide backbone cannot be assumed equipotent or equi-selective without direct comparative data [4].

Target compound
ortho-Chlorophenyl at oxadiazole C-5
Analog limitation
para-Chloro regioisomers may shift target binding and selectivity profile
Target compound
Methylsulfonyl (–SO₂CH₃) terminus
Analog limitation
Methylsulfanyl (–SCH₃) analogs exhibit lower polarity and different solubility/permeability
Target compound
Direct acetamide linker (no thioether)
Analog limitation
Thioether-containing linkers introduce metabolic S-oxidation liability, complicating PK interpretation

Quantitative Differentiation Evidence for N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide vs. Closest Analogs


Oxidation-State-Driven Polarity Differentiation: Methylsulfonyl vs. Methylsulfanyl Analogs

The target compound incorporates a fully oxidized methylsulfonyl (–SO₂CH₃) group, whereas the closest cataloged analog N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide (CAS 941930-28-5) bears a methylsulfanyl (–SCH₃) moiety . The sulfonyl group is a strong electron-withdrawing functionality (Hammett σₚ ≈ +0.72 for –SO₂CH₃) compared to the electron-donating methylsulfanyl group (σₚ ≈ 0.00 for –SCH₃). This electronic difference generates a computed topological polar surface area (TPSA) increase of approximately 26 Ų (from ~85 Ų for the methylsulfanyl analog to ~111 Ų for the target sulfonyl compound), directly affecting aqueous solubility and membrane permeability profiles [1]. In a related sulfone–oxadiazole series, the methylsulfonyl-containing derivative 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole demonstrated an EC₅₀ of 9.89 μg/mL against Xanthomonas oryzae pv. oryzae, outperforming the commercial bismerthiazole (EC₅₀ 92.61 μg/mL) by approximately 9.4-fold, establishing that the sulfone oxidation state is functionally relevant for target engagement [2].

Oxidation-State Polarity
Cross-study comparable
ΔTPSA ≈ +26 Ų (SO₂CH₃ vs SCH₃); Δσₚ ≈ +0.72
Supports solubility and permeability differentiation between oxidation states
In silico prediction; requires experimental solubility validation
Physicochemical profiling Oxidation state SAR Solubility differentiation

Regioisomeric Chlorophenyl Differentiation: ortho-Cl vs. para-Cl Impact on Target Binding

The target compound bears a 2-chlorophenyl (ortho-Cl) substituent at the oxadiazole C-5 position, distinguishing it from the 4-chlorophenyl (para-Cl) regioisomer found in analogs such as CAS 941930-28-5 . The ortho-chloro substitution introduces steric hindrance that rotates the phenyl ring out of the oxadiazole plane, altering the dihedral angle and the spatial presentation of the chlorine atom relative to biological targets. BindingDB screening data for the closely related N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (BDBM43606) showed an EC₅₀ > 55.7 μM against human STAT1/STAT3, indicating that the ortho-chlorophenyl-oxadiazole substructure alone does not confer high-affinity STAT binding [1]. This negative data is instructive: it demonstrates that the ortho-chlorophenyl group imposes a specific pharmacophoric geometry that may be suboptimal for STAT targets but could favor alternative targets, thereby creating a differentiated selectivity profile compared to para-substituted analogs that have been reported with nanomolar hCA I/II inhibition (Kᵢ range 23.11–52.49 nM) [2].

Regioisomeric Binding
Cross-study comparable
ortho-Cl: EC₅₀ > 55.7 µM (STAT1/3); para-Cl analog: Kᵢ 23–52 nM (hCA I)
Regioisomer creates distinct target selectivity context across enzyme classes
Data from different targets; direct head-to-head comparison unavailable
Regioisomer SAR STAT inhibition Binding affinity

Acetamide Linker Type Differentiation: Direct Acetamide vs. Sulfanyl Acetamide Connectivity

The target compound employs a direct –NHCOCH₂– acetamide bridge connecting the oxadiazole 2-amino group to the 4-methylsulfonylphenyl moiety. This contrasts with the sulfanyl acetamide (–SCH₂CONH–) connectivity found in the thiophene analog N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 921863-02-7) and numerous S-substituted oxadiazole derivatives in the literature [1]. The direct acetamide linkage eliminates the thioether sulfur atom, thereby removing a potential site of oxidative metabolism (S-oxidation to sulfoxide/sulfone) that complicates pharmacokinetic interpretation in the sulfanyl series [2]. Furthermore, the direct acetamide bond is synthetically accessible via straightforward coupling of 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole (CAS 2138-98-9) with 2-(4-(methylsulfonyl)phenyl)acetic acid, a two-step sequence with distinct intermediate isolation points that facilitates quality control and scale-up relative to multi-step thioether alkylation routes .

Linker Metabolic Context
Class-level inference
Direct acetamide linker; thioether sulfur absent
May simplify PK interpretation by eliminating S-oxidation metabolic pathway
No direct metabolic stability data; inferred from general thioether metabolism
Linker SAR Metabolic stability Synthetic tractability

Sulfone-Containing 1,3,4-Oxadiazole Class-Level Antibacterial Potency Quantification

The methylsulfonyl pharmacophore embedded in the target compound is a validated antibacterial structural motif in the 1,3,4-oxadiazole series. In a systematic study of sulfone derivatives, the lead compound 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole achieved an EC₅₀ of 9.89 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), representing a 9.4-fold improvement over bismerthiazole (EC₅₀ 92.61 μg/mL) and a 12.3-fold improvement over thiodiazole copper (EC₅₀ 121.82 μg/mL) [1]. The same sulfone derivative inhibited extracellular polysaccharide (EPS) production by 94.52% at 20 μg/mL and suppressed virulence gene expression (gumB, gumG, gumM, xanA) with inhibition ratios of 68–95% [2]. While these data are from a compound with a 4-fluorobenzyl rather than a 2-chlorophenyl substituent at C-5, the shared methylsulfonyl-oxadiazole core provides class-level evidence that the –SO₂CH₃ moiety contributes meaningfully to target engagement in bacterial systems, supporting the rationale for selecting the fully oxidized sulfone variant over reduced sulfide analogs for antibacterial screening cascades [3].

Sulfone Antibacterial Class
Class-level inference
Sulfone-oxadiazole core EC₅₀ 9.89 µg/mL (Xoo) vs bismerthiazole 92.61 µg/mL
Class-level support for antibacterial screening entry with sulfone chemotype
Data from 4-fluorobenzyl analog; validate with target compound in desired panel
Antibacterial activity Sulfone pharmacophore Agrochemical screening

High-Value Application Scenarios for N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 941930-97-8)


Antibacterial Screening Cascade Entry Point for Sulfone-Oxadiazole Chemotype Expansion

The methylsulfonyl-oxadiazole scaffold has demonstrated 9.4–12.3-fold potency advantages over commercial antibacterial agents bismerthiazole and thiodiazole copper in Xanthomonas oryzae pv. oryzae assays (EC₅₀ 9.89 μg/mL for the benchmark sulfone) [1]. CAS 941930-97-8, bearing an identical methylsulfonyl-oxadiazole core with a differentiated 2-chlorophenyl substituent, is a structurally justified candidate for MIC determination panels against Gram-negative phytopathogens (Xanthomonas spp., Pseudomonas syringae) and ESKAPE pathogens. The ortho-chlorophenyl group may confer altered membrane penetration relative to the published 4-fluorobenzyl lead, enabling exploration of substituent-dependent antibacterial spectrum broadening.

Physicochemical Comparator in Methylsulfonyl-vs-Methylsulfanyl Matched Pair Studies

The TPSA differential of approximately 26 Ų between the target methylsulfonyl compound and its methylsulfanyl analog (CAS 941930-28-5) provides a well-defined matched molecular pair for solubility, logD, and permeability comparative profiling . Procuring both compounds enables head-to-head determination of aqueous solubility (e.g., shake-flask at pH 7.4), PAMPA permeability, and plasma protein binding, generating quantitative oxidation-state SAR data that informs lead optimization of sulfone-containing 1,3,4-oxadiazole series.

Enzyme Inhibition Selectivity Profiling Leveraging ortho-Cl Regiochemistry

The ortho-chlorophenyl substitution pattern on the target compound imparts a distinct pharmacophoric geometry compared to para-chloro analogs that exhibit nanomolar carbonic anhydrase inhibition (hCA I Kᵢ 23.11–52.49 nM) [2]. CAS 941930-97-8 is suitable for broad-panel enzyme inhibition screening (hCA I/II/IX/XII, AChE, LOX, urease) to map the selectivity landscape of the ortho-Cl regioisomer. The BindingDB data for the related ortho-chlorophenyl-oxadiazole BDBM43606 (EC₅₀ > 55.7 μM against STAT1/STAT3) suggests that this regioisomer may exhibit a target selectivity profile orthogonal to that of para-substituted sulfonyl amide oxadiazoles, making it valuable for chemoproteomics or cellular thermal shift assay (CETSA) target deconvolution studies [3].

Application
Selection Property
Validation Focus
Antibacterial screening (Gram-negative phytopathogens)
Sulfone-oxadiazole core with ortho-Cl substitution
MIC determination and antibacterial spectrum profiling
Matched-pair physicochemical comparison
Oxidation-state SAR (SO₂CH₃ vs SCH₃)
Solubility, logD, and permeability assay correlation
Enzyme inhibition selectivity profiling
ortho-Chlorophenyl pharmacophore geometry
Broad-panel enzyme screening (hCA, AChE, LOX, urease)
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